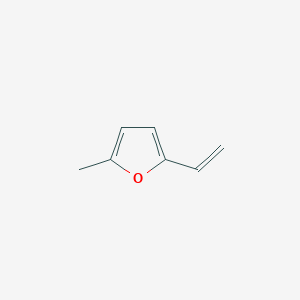

2-Ethenyl-5-methylfuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-5-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-3-7-5-4-6(2)8-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQOQNQWJBSGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146924 | |

| Record name | Furan, 2-methyl-5-vinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10504-13-9 | |

| Record name | Furan, 2-methyl-5-vinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-methyl-5-vinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethenyl-5-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Furanic Compounds in Organic and Materials Science Research

Furanic compounds, which are heterocyclic organic compounds featuring a five-membered aromatic ring with four carbon atoms and one oxygen atom, are of considerable importance in various scientific domains. mdpi.com Their utility stems from their versatile chemical nature and their increasing availability from renewable biomass resources, positioning them as key players in the development of sustainable chemical processes. scispace.com

In the realm of organic synthesis, furan (B31954) derivatives serve as valuable building blocks for the construction of more complex molecules. mdpi.combohrium.com Their inherent reactivity allows for a wide range of chemical transformations, making them key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. mdpi.comnih.gov The furan nucleus is a structural motif found in numerous natural products, and its incorporation into synthetic molecules can impart significant biological activity. acs.org

In materials science, furanic compounds are instrumental in the development of advanced materials. mdpi.com For instance, polymers derived from furan-based monomers can exhibit desirable properties such as high thermal stability and chemical resistance. mdpi.com The investigation of furan-containing conjugated polymers is also a burgeoning area of research for applications in organic electronics. bohrium.comresearchgate.net The ability to produce furanic platform chemicals, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), from the dehydration of sugars derived from lignocellulosic biomass underscores their role in creating a more sustainable chemical industry. scispace.com These platform molecules can be converted into a variety of valuable chemicals that can replace those traditionally derived from petroleum. scispace.com

The Academic Importance of 2 Ethenyl 5 Methylfuran Within Furan Chemistry

Established Synthetic Pathways to this compound

The formation of this compound can be achieved through several well-documented chemical reactions, leveraging both conventional organic chemistry and precursors sourced from biomass.

Conventional Organic Synthesis Approaches

Traditional organic synthesis provides robust and direct methods for creating the vinyl group on the furan ring. Key among these are the Wittig reaction and the Claisen-Schmidt condensation.

The Wittig reaction stands out as a primary method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com In this context, this compound can be synthesized by reacting 5-methylfurfural (B50972) with a phosphonium (B103445) ylide, specifically a methylidene ylide such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide's nucleophilic carbon attacks the aldehyde's carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate, which then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.commnstate.edu This method is highly efficient and ensures the double bond is formed at a specific location.

Another established route is the Claisen-Schmidt condensation , a type of crossed aldol (B89426) condensation. wikipedia.org This reaction involves the condensation of a ketone containing an α-hydrogen with an aromatic aldehyde that lacks one. wikipedia.org To synthesize this compound, 2-acetyl-5-methylfuran (B71968) is condensed with formaldehyde (B43269) under basic conditions (e.g., sodium hydroxide). The initial aldol addition product readily dehydrates to form the α,β-unsaturated ketone system, which in this case is the target vinyl furan.

Table 1: Conventional Synthesis Reactions for this compound

| Reaction | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Product |

|---|---|---|---|---|

| Wittig Reaction | 5-Methylfurfural | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Strong base (e.g., n-BuLi) | This compound |

| Claisen-Schmidt Condensation | 2-Acetyl-5-methylfuran | Formaldehyde (HCHO) | Base (e.g., NaOH) | This compound |

Biomass-Derived Precursors in this compound Synthesis

The push for sustainable chemistry has positioned biomass as a critical source of platform chemicals, particularly furanic compounds that serve as precursors to this compound.

The primary furanic aldehydes derived from biomass are furfural (B47365) (from C5 sugars) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars). These platform molecules are central to the synthesis of this compound. researchgate.netacs.org

5-Methylfurfural (5-MF) , the key starting material for the Wittig reaction mentioned previously, is readily produced from biomass. It can be synthesized via the selective hydrogenolysis of the hydroxyl group in HMF. researchgate.netwikipedia.org This conversion can be achieved using various catalytic systems, such as palladium nanoparticles. wikipedia.org

Once 5-methylfurfural is obtained, it can be converted to this compound using the olefination reactions described in section 2.1.1. Another potential pathway involves the Perkin reaction, where 5-methylfurfural is reacted with acetic anhydride (B1165640) and a weak base to form 3-(5-methyl-furan-2-yl)-acrylic acid, which can then be decarboxylated to the target vinyl compound.

Furanic alcohols, such as 5-methylfurfuryl alcohol (obtained from the reduction of 5-methylfurfural), can also be utilized, though the pathways are typically less direct and may require oxidation back to the aldehyde before olefination. wikipedia.org

Lignocellulosic biomass, comprising cellulose (B213188), hemicellulose, and lignin, is the most abundant renewable carbon source on Earth. researchgate.net It serves as the foundational feedstock for producing the furanic precursors needed for this compound.

The process begins with the depolymerization of hemicellulose (rich in pentoses like xylose) and cellulose (a polymer of hexoses like glucose) into their respective monosaccharides. Subsequent acid-catalyzed dehydration of these sugars yields furfural from pentoses and HMF from hexoses. acs.org These reactions form the bridge between raw biomass and the versatile furan platform chemicals. researchgate.netacs.org Therefore, the entire furan structure of this compound can be sourced sustainably from non-edible plant matter, offering a green alternative to petroleum-based synthesis.

Emerging and Novel Synthetic Techniques for this compound

Research continues to evolve more efficient and environmentally benign synthetic methods, with chemoenzymatic approaches showing significant promise.

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This strategy offers a powerful route to complex molecules under mild conditions. nih.gov While a direct, single-step enzymatic synthesis of this compound is not yet established, a multi-step chemoenzymatic pathway is highly feasible.

A promising approach involves the enzymatic decarboxylation of an acrylic acid derivative. Ferulic acid decarboxylases (FDCs) have been shown to effectively catalyze the non-oxidative decarboxylation of α,β-unsaturated carboxylic acids, including 2-furylacrylic acid, to form the corresponding vinyl compounds with high conversion rates. d-nb.info

This enables a two-step chemoenzymatic route:

Chemical Condensation: 5-Methylfurfural is first condensed with an acidic compound like malonic acid (Knoevenagel condensation) or acetic anhydride (Perkin reaction) to produce 3-(5-methyl-furan-2-yl)-acrylic acid . sigmaaldrich.com

Enzymatic Decarboxylation: The resulting acrylic acid derivative is then treated with a ferulic acid decarboxylase (FDC) enzyme, which selectively removes the carboxyl group to yield this compound. d-nb.info

The use of lipases for the kinetic resolution of various furan-based alcohols further demonstrates the utility of enzymes in furan chemistry, underscoring the potential for developing more integrated biocatalytic processes for furan derivatives. researchgate.netnih.gov

Table 2: Potential Chemoenzymatic Route for this compound

| Step | Description | Reactants | Catalyst | Intermediate/Product |

|---|---|---|---|---|

| 1 (Chemical) | Knoevenagel/Perkin Condensation | 5-Methylfurfural, Malonic Acid/Acetic Anhydride | Base (e.g., Pyridine/Piperidine) | 3-(5-Methyl-furan-2-yl)-acrylic acid |

| 2 (Enzymatic) | Decarboxylation | 3-(5-Methyl-furan-2-yl)-acrylic acid | Ferulic Acid Decarboxylase (FDC) | This compound |

Reaction Mechanisms and Chemical Transformations of 2 Ethenyl 5 Methylfuran

Reactivity of the Ethenyl Moiety in 2-Ethenyl-5-methylfuran

The ethenyl group attached to the furan (B31954) ring is electron-rich and behaves similarly to other activated alkenes, readily participating in addition reactions.

The double bond of the ethenyl group is susceptible to attack by electrophiles. This type of reaction is characteristic of alkenes and proceeds through the formation of a carbocation intermediate. libretexts.org The general mechanism involves two main steps:

Electrophilic Attack: The π electrons of the C=C double bond act as a nucleophile, attacking an electrophile (E⁺). This breaks the π bond and forms a new sigma bond between one of the carbons of the former double bond and the electrophile. This results in the formation of a carbocation on the adjacent carbon. libretexts.org

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the positively charged carbocation, forming a second sigma bond and yielding the final addition product. libretexts.org

For this compound, the electrophilic addition of a hydrogen halide (HX) would proceed as follows: The initial protonation of the vinyl group leads to a secondary carbocation adjacent to the furan ring. This carbocation is significantly stabilized by resonance with the electron-rich furan ring. The subsequent attack by the halide anion (X⁻) on the carbocation yields the corresponding haloethyl-substituted furan. Due to the stability of the intermediate carbocation, these reactions are generally facile.

Table 1: General Mechanism of Electrophilic Addition to this compound

| Step | Description |

|---|---|

| 1 | The π bond of the ethenyl group attacks an electrophile (e.g., H⁺ from HX). |

| 2 | A secondary carbocation intermediate is formed, stabilized by the adjacent furan ring. |

| 3 | A nucleophile (e.g., Br⁻) attacks the carbocation. |

| 4 | The final addition product, 2-(1-haloethyl)-5-methylfuran, is formed. |

The ethenyl group can also undergo radical addition reactions. Unlike electrophilic additions, these reactions are typically initiated by a radical species and proceed via a radical chain mechanism. For instance, the addition of HBr in the presence of peroxides follows an anti-Markovnikov regioselectivity.

Theoretical studies on similar alkyl-substituted furans, such as 2-ethyl-5-methylfuran (B167692), provide insight into potential radical reactions. H-atom abstraction from the alkyl side chains is a common pathway. mdpi.com In the case of this compound, radical attack is more likely to occur at the double bond, initiating polymerization or addition, rather than abstraction from the methyl group, which has a higher bond dissociation energy.

Furan Ring Chemistry in this compound

The furan ring in this compound is an aromatic system, but its aromaticity is weaker than that of benzene, making it more reactive. It readily undergoes reactions that involve both substitution and ring-opening.

Furan undergoes electrophilic aromatic substitution more readily than benzene, often with mild reagents. pearson.com The substitution occurs preferentially at the C5 (α) position, and if that is occupied, at the C2 position. In this compound, the C5 position is substituted with a methyl group. Therefore, electrophilic attack will target the other α-position (C2), which holds the ethenyl group, or the β-positions (C3 and C4). The directing effects of the existing substituents play a crucial role. The methyl group is an activating, ortho-para director, and the ethenyl group is also activating. This directs incoming electrophiles primarily to the C3 and C4 positions of the furan ring. researchgate.net

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. libretexts.org These reactions proceed via the formation of a resonance-stabilized carbocation intermediate, often called a Wheland intermediate. libretexts.org The reaction is completed by the loss of a proton to restore the aromaticity of the furan ring. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reagent | Reaction Type | Predicted Major Product Position |

|---|---|---|

| Br₂ | Bromination | 3-Bromo or 4-Bromo derivative |

| HNO₃/H₂SO₄ | Nitration | 3-Nitro or 4-Nitro derivative |

The furan ring is susceptible to ring-opening reactions under various conditions, particularly in the presence of acids or oxidizing agents. acs.orgresearchgate.net The acid-catalyzed hydrolysis of furans typically begins with a slow proton transfer to an α-carbon of the furan ring. researchgate.net This disrupts the aromaticity and leads to the formation of a dicarbonyl compound. For instance, the oxidation of 2-methylfuran (B129897) is known to cause ring-opening to form 3-acetylacrolein. acs.org

For this compound, acid-catalyzed ring-opening would likely proceed via protonation at the C2 or C5 position, followed by nucleophilic attack by water and subsequent rearrangement to yield an unsaturated 1,4-dicarbonyl compound. Oxidative ring-opening, using reagents like ozone or peroxy acids, would also lead to dicarbonyl products through cleavage of the ring's double bonds. Studies on related compounds show that furan derivatives can also participate in Diels-Alder reactions where the furan acts as a diene, which can be followed by ring-opening transformations. researchgate.netmdpi.com

Polymerization Behavior of this compound

As a monomer belonging to the styrene (B11656) group, this compound can undergo polymerization. The presence of the ethenyl group allows for addition polymerization. Research has shown that it can be polymerized through cationic polymerization mechanisms. In cationic polymerization, an initiator (typically a Lewis acid with a co-catalyst) generates a carbocation from the monomer, which then propagates by adding to other monomer units.

Furthermore, this compound is capable of copolymerizing with a variety of other monomers, such as acrylonitrile (B1666552) and acrylic acid. This allows for the synthesis of polymers with tailored properties, incorporating the furan moiety into the polymer backbone. The furan rings within the resulting polymer can be further modified, offering a platform for creating functional materials.

Catalytic Transformations Involving this compound

The furan ring in this compound is amenable to a range of catalytic transformations, including hydrogenation, deoxygenation, and cycloaddition reactions. These reactions allow for the conversion of this bio-derived platform chemical into valuable fuels and other chemicals.

The catalytic hydrogenation of this compound can proceed in stages. The first, most facile step is the reduction of the vinyl group to an ethyl group, yielding 2-ethyl-5-methylfuran (2E5MF). researchgate.net Subsequent, more intensive reactions can hydrogenate the furan ring itself and lead to deoxygenation through ring-opening.

The hydrogenation of 2-ethyl-5-methylfuran over nickel-based catalysts can initially produce 2-ethyl-5-methyltetrahydrofuran. researchgate.netresearchgate.net Further reaction can lead to the opening of the saturated furan ring and subsequent hydrogenation to form linear alkanes like n-heptane. researchgate.net The selective hydrodeoxygenation of the related 2-acetyl-5-ethylfuran to 2-ethyl-5-methylfuran has been achieved using a copper chromite catalyst. udel.edu This highlights a pathway where different functional groups can be selectively reduced under specific catalytic conditions.

Table 3: Catalytic Hydrogenation and Deoxygenation of Furan Derivatives

| Starting Material | Catalyst | Product(s) | Reference |

| 5-Ethyl-2-furaldehyde | Nickel/SiO₂ | 2-Ethyl-5-methylfuran | researchgate.net |

| 2-Ethyl-5-methylfuran | Nickel-based | 2-Ethyl-5-methyltetrahydrofuran, n-Heptane | researchgate.netresearchgate.net |

| 2-Acetyl-5-ethylfuran | Copper chromite | 2-Ethyl-5-methylfuran (2E5MF) | udel.edu |

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comnih.gov This reaction provides a powerful, atom-economical method for constructing complex cyclic structures from renewable furanic compounds. nih.gov

In a typical Diels-Alder process, the furan derivative reacts with a dienophile (an alkene or alkyne) to form a bicyclic adduct, often an oxanorbornene derivative. For example, the reaction of the closely related 2-methylfuran with dienophiles like ethylene (B1197577) can yield p-xylene (B151628) precursors after dehydration. ebi.ac.uk Similarly, reactions with ethyl propiolate in the presence of a Lewis acid catalyst like AlCl₃ can produce substituted phenolic esters. cdnsciencepub.com The selectivity of these reactions can be influenced by catalysts and reaction conditions, with Lewis acids often used to promote the reaction. cdnsciencepub.com However, a competing side reaction can be the polymerization of the furan monomer. cdnsciencepub.com

Table 4: Representative Diels-Alder Reactions with Furan Derivatives

| Furan Diene | Dienophile | Catalyst/Conditions | Major Product Type | Reference |

| 2-Ethyl-5-methylfuran | Ethylene | H-[Al]-Beta Zeolite | p-Ethyltoluene (after dehydration) | udel.eduebi.ac.uk |

| 2-Methylfuran | Ethyl Propiolate | AlCl₃ | Ethyl 5-hydroxy-2-methylbenzoate | cdnsciencepub.com |

| 2-Methylfuran | Maleimides | Heat (>60 °C) | Exo-adduct | nih.gov |

| 2-Methylfuran | Methyl 3-nitroacrylate | Not specified | Cycloadduct | mdpi.com |

The furan ring is a versatile scaffold that can be modified through various chemical reactions to produce a wide array of derivatives. researchgate.net Strategies for creating substituted furans include both the construction of the ring itself and the direct functionalization of a pre-existing furan ring. researchgate.net

For a molecule like this compound, the furan skeleton can undergo reactions such as hydroxyalkylation/alkylation. For instance, 2-methylfuran can react with aldehydes and ketones (like formaldehyde (B43269) or acetone) in the presence of acid catalysts (e.g., Amberlyst-15, sulfuric acid) to form larger molecules that are precursors to liquid fuels. mdpi.comdtu.dk Another functionalization approach is acylation, where 2-methylfuran reacts with anhydrides or carboxylic acids. mdpi.com

Furthermore, the furan ring can be a starting point for the synthesis of other heterocyclic systems. A straightforward method has been developed for the asymmetric synthesis of functionalized isoxazolines starting from 2-methylfuran, which undergoes ring-opening and subsequent cyclization. nih.gov Derivatization can also occur via photooxygenation, where substituted 5-methylfurans are converted into 1,4-dicarbonyl compounds. researchgate.net These examples, primarily demonstrated on the closely related 2-methylfuran, illustrate the broad potential for the chemical derivatization of the furan core within this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethenyl 5 Methylfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution ¹H NMR Spectroscopic Investigations

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the separation and identification of volatile compounds like 2-ethenyl-5-methylfuran. In a GC-MS analysis, the retention time from the gas chromatography column provides a characteristic identifier, while the mass spectrometer generates a fragmentation pattern that serves as a molecular fingerprint. While GC-MS data for this compound exists, a detailed, peer-reviewed fragmentation analysis is not extensively published. The fragmentation pattern would be expected to show a molecular ion peak (M⁺) and other significant fragments resulting from the cleavage of the vinyl and methyl substituents from the furan (B31954) ring. tutorchase.com

High-Resolution Mass Spectrometry for Exact Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. The computed exact mass of this compound is 108.057514874 Da. nih.gov An experimental HRMS measurement yielding a value very close to this would confirm the molecular formula C₇H₈O, distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy for Functional Group Identification

Information regarding the experimental infrared (IR) or Raman spectra of this compound, along with detailed vibrational band assignments, is not available in the searched sources. A theoretical analysis would predict characteristic vibrational modes for the functional groups present:

Furan Ring: Stretching and bending vibrations of the C-O-C and C=C bonds within the furan ring.

Ethenyl (Vinyl) Group: C=C stretching, and =C-H stretching and bending vibrations.

Methyl Group: Symmetric and asymmetric C-H stretching and bending vibrations.

Without experimental data, a definitive assignment of these vibrational frequencies is not possible.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. The analysis of this compound's FT-IR spectrum involves identifying the characteristic vibrations of the furan ring, the ethenyl (vinyl) group, and the methyl group.

The vibrational modes of the closely related compound 2-vinylfuran have been experimentally determined and provide a strong foundation for assigning the spectrum of this compound. The addition of a methyl group at the 5-position introduces new vibrational modes and can slightly perturb the frequencies of the existing furan and vinyl group vibrations.

Key expected vibrational modes for this compound include:

C-H Stretching: Aromatic C-H stretches from the furan ring are expected above 3000 cm⁻¹, as are the vinylic C-H stretches. The aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

C=C Stretching: The stretching of the carbon-carbon double bonds in both the furan ring and the vinyl substituent gives rise to characteristic bands in the 1500-1650 cm⁻¹ region.

Furan Ring Vibrations: The furan ring itself has characteristic stretching and breathing modes, often observed between 1300 cm⁻¹ and 1600 cm⁻¹.

C-O-C Stretching: The ether linkage within the furan ring produces strong asymmetric and symmetric stretching bands, typically in the 1000-1250 cm⁻¹ region.

Out-of-Plane Bending: C-H out-of-plane (OOP) bending vibrations for the substituted furan ring and the vinyl group are expected in the 700-1000 cm⁻¹ range and are often useful for determining substitution patterns.

Based on experimental data for 2-vinylfuran uliege.be and known frequencies for methyl groups, the following table outlines the predicted FT-IR vibrational bands for this compound.

| Predicted Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3120 | =C-H stretching | Furan Ring |

| ~3090 | =C-H asymmetric stretching | Vinyl Group |

| ~3015 | =C-H symmetric stretching | Vinyl Group |

| ~2960 | C-H asymmetric stretching | Methyl Group |

| ~2870 | C-H symmetric stretching | Methyl Group |

| ~1640 | C=C stretching | Vinyl Group |

| ~1580 | C=C stretching | Furan Ring |

| ~1490 | C=C stretching | Furan Ring |

| ~1445 | C-H asymmetric bending (scissoring) | Methyl Group |

| ~1380 | C-H symmetric bending (umbrella) | Methyl Group |

| ~1240 | Ring + C-H in-plane bending | Furan Ring |

| ~1150 | C-O-C asymmetric stretching | Furan Ring |

| ~1040 | C-O-C symmetric stretching | Furan Ring |

| ~965 | =C-H out-of-plane bending (trans) | Vinyl Group |

| ~920 | =CH₂ out-of-plane bending (wag) | Vinyl Group |

| ~810 | C-H out-of-plane bending | Furan Ring |

This table is generated based on data for the analogous compound 2-vinylfuran and established vibrational frequencies for methyl groups.

Raman Spectroscopy Studies

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrations that cause a significant change in molecular polarizability are typically strong in Raman spectra. For this compound, this makes Raman spectroscopy particularly effective for observing the C=C stretching vibrations of the furan ring and the vinyl group due to their polarizable π-electron systems.

As with FT-IR, the experimental Raman spectrum of 2-vinylfuran serves as an excellent reference. uliege.be The addition of the methyl group is expected to add its own characteristic C-H stretching and bending modes and may enhance or slightly shift the signals from the furan ring.

Key Raman-active modes for this compound are anticipated as follows:

C=C Stretching: The symmetric stretching vibrations of the double bonds in the conjugated system are expected to produce very strong Raman signals.

Ring Breathing Modes: The symmetric expansion and contraction of the furan ring is a classic strong Raman vibration.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be present, typically with moderate to strong intensity.

The table below details the predicted Raman shifts for this compound, derived from experimental findings for 2-vinylfuran. uliege.be

| Predicted Raman Shift (cm⁻¹) | Assignment | Functional Group |

| ~3125 | =C-H stretching | Furan Ring |

| ~3095 | =C-H asymmetric stretching | Vinyl Group |

| ~3010 | =C-H symmetric stretching | Vinyl Group |

| ~2930 | C-H stretching | Methyl Group |

| ~1642 | C=C stretching | Vinyl Group |

| ~1585 | C=C stretching | Furan Ring |

| ~1495 | C=C stretching | Furan Ring |

| ~1385 | Ring breathing / C-H bending | Furan Ring |

| ~1155 | C-O-C asymmetric stretching | Furan Ring |

| ~880 | Ring breathing | Furan Ring |

This table is generated based on data for the analogous compound 2-vinylfuran and known Raman shifts for methyl groups.

Electronic Absorption Spectroscopy for Conjugation and Chromophore Analysis

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. It is particularly sensitive to the presence and extent of conjugated π-systems, which act as chromophores.

In this compound, the furan ring's two double bonds are in conjugation with the double bond of the ethenyl group. This extended system of alternating single and double bonds lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can absorb light in the near-UV region, promoting an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition).

The absorption maximum (λmax) is influenced by the extent of conjugation and the nature of substituents.

Furan: Absorbs around 200 nm.

2-Methylfuran (B129897): Shows a λmax around 218 nm. nist.gov The methyl group acts as a weak electron-donating group, causing a slight bathochromic (red) shift compared to furan.

This compound: The addition of the conjugated ethenyl group is expected to cause a significant bathochromic shift relative to 2-methylfuran, likely moving the λmax to a longer wavelength in the UV spectrum. Theoretical studies on similar furan derivatives confirm that such substitutions extend conjugation and alter the HOMO-LUMO gap.

The primary electronic transition responsible for the main absorption band in this compound is the HOMO → LUMO transition.

| Predicted Electronic Transition Data for this compound |

| Chromophore |

| This compound conjugated system |

| Expected Transition Type |

| π → π* |

| Predicted λmax Range (nm) |

| ~230 - 250 nm |

| Influencing Factors |

| Extended conjugation between the furan ring and the vinyl group. Electronic effect of the methyl substituent. |

This table is based on established principles of UV-Vis spectroscopy and comparative data from furan and its derivatives.

Computational and Theoretical Chemistry Studies on 2 Ethenyl 5 Methylfuran

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, allowing for the study of dynamic processes and conformational flexibility.

While extensive MD simulations specifically targeting 2-ethenyl-5-methylfuran may not be widely published, the methodologies are well-established for similar molecules. plos.orgnih.govnih.gov MD simulations can be used to:

Explore Conformational Space: The rotation of the ethenyl group relative to the furan (B31954) ring gives rise to different conformers. MD simulations can explore the potential energy landscape and identify the most stable conformations and the barriers to interconversion.

Simulate Solvent Effects: By including solvent molecules in the simulation box, the influence of the environment on the structure and dynamics of this compound can be investigated.

Study Reaction Dynamics: For very fast reactions, MD simulations can provide insights into the atomic-level details of the reaction process.

Conformational analysis of substituted furans is also frequently carried out using static quantum chemical calculations, where the potential energy is calculated for a series of fixed dihedral angles to map out the rotational barrier. researchgate.netnih.gov For this compound, the key conformational degree of freedom would be the torsion angle between the vinyl group and the furan ring.

Advanced Computational Characterization Techniques

In the realm of computational and theoretical chemistry, advanced techniques provide profound insights into the electronic structure, reactivity, and bonding characteristics of molecules. For this compound, a compound of interest in various chemical fields, these methods offer a lens to understand its behavior at a sub-atomic level. Techniques such as Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in elucidating these properties.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed description of electron density distribution in molecules, translating the complex many-electron wavefunction into the familiar language of Lewis structures, lone pairs, and bond orbitals. dergipark.org.tr This analysis is crucial for understanding both intramolecular and intermolecular interactions by quantifying the delocalization of electron density between filled donor NBOs and empty acceptor NBOs. dergipark.org.tr

Table 1: Representative NBO Analysis for Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| σ(C-H) of methyl | π*(C=C) of furan ring | > 2.0 | Hyperconjugation |

| π(C=C) of furan ring | π*(C=C) of ethenyl group | > 5.0 | Conjugation |

| n(O) of furan | σ*(C-C) adjacent | > 1.0 | Lone pair delocalization |

| π(C=C) of ethenyl group | π*(C=C) of furan ring | > 5.0 | Conjugation |

This table is a representation of typical data obtained from an NBO analysis and is not based on actual experimental data for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. swinburne.edu.auresearchgate.net This map provides a guide to the reactive behavior of a molecule by identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net The MEP is color-coded, with red typically representing regions of most negative electrostatic potential (high electron density, susceptible to electrophilic attack) and blue representing regions of most positive electrostatic potential (low electron density, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate potential.

For this compound, an MEP map would reveal the distribution of charge across the molecule. The oxygen atom in the furan ring is expected to be a region of high electron density (red), making it a likely site for interaction with electrophiles. researchgate.netrsc.org The π-systems of the furan ring and the ethenyl group would also exhibit negative potential. Conversely, the hydrogen atoms, particularly those attached to the ring and the ethenyl group, would show positive potential (blue or green), indicating their susceptibility to nucleophilic attack. Understanding these reactive sites is crucial for predicting the outcomes of chemical reactions involving this compound.

Table 2: Predicted MEP Regions and Reactivity for this compound

| Molecular Region | Predicted MEP Color | Predicted Reactivity |

|---|---|---|

| Furan Oxygen Atom | Red | Site for electrophilic attack |

| Furan Ring (π-system) | Red/Yellow | Site for electrophilic addition |

| Ethenyl Group (π-system) | Red/Yellow | Site for electrophilic addition |

| Hydrogen Atoms | Blue/Green | Sites for nucleophilic attack/H-bonding |

This table provides a qualitative prediction of MEP characteristics based on general chemical principles and findings for similar molecules. researchgate.netresearchgate.netrsc.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to define atoms and the chemical bonds between them. This theory is based on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r). Key to this analysis are the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

Several topological parameters at the BCP are used to characterize the nature of the chemical bond:

Electron density (ρ(r)) : A higher value indicates a stronger bond.

Laplacian of the electron density (∇²ρ(r)) : A negative value is characteristic of a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value signifies a closed-shell interaction (like ionic bonds or van der Waals interactions), where electron density is depleted in the internuclear region.

Total electron energy density (H(r)) : The sign of H(r) at the BCP can also distinguish between shared (H(r) < 0) and closed-shell (H(r) > 0) interactions.

While specific QTAIM data for this compound is not present in the provided search results, a theoretical study would involve calculating these parameters for all the bonds within the molecule. This would allow for a quantitative description of the covalent character of the C-C, C-H, and C-O bonds within the furan ring and its substituents. It would also differentiate the single and double bonds in the ethenyl and furan moieties based on their electron density and Laplacian values.

Table 3: Representative QTAIM Parameters for Different Bond Types

| Bond Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Interpretation |

|---|---|---|---|

| C-H | ~0.25 - 0.30 | < 0 | Covalent |

| C-C (single) | ~0.20 - 0.25 | < 0 | Covalent |

| C=C (double) | ~0.30 - 0.40 | < 0 | Stronger Covalent |

| C-O | ~0.20 - 0.25 | Variable | Polar Covalent |

This table shows typical ranges for QTAIM parameters for different bond types and serves as a general guide.

Research Applications and Emerging Potentials of 2 Ethenyl 5 Methylfuran

Role as a Monomer in Advanced Polymer Science Research

In polymer science, 2-ethenyl-5-methylfuran is recognized as a monomer with the potential to impart unique properties to polymeric materials. biosynth.com Its structure, analogous to styrene (B11656), allows it to participate in various polymerization reactions, offering a bio-based alternative to traditional petroleum-derived monomers. biosynth.comresearchgate.net

The presence of the vinyl group makes this compound amenable to polymerization techniques such as cationic polymerization. biosynth.com Research has demonstrated its ability to act as a monomer in the synthesis of new polymers. Furan-based polymers are a significant area of research, aiming to replace petroleum-based counterparts with materials derived from renewable resources. researchgate.netrsc.org The incorporation of the furan (B31954) moiety into the polymer backbone can introduce desirable properties such as increased rigidity and modified thermal characteristics.

Furthermore, this compound can be utilized in copolymerizations with a range of other monomers, including acrylonitrile (B1666552) and acrylic acid, to create functionalized amphiphilic polymers. biosynth.com This versatility allows for the tailoring of polymer properties for specific applications. The synthesis of such copolymers opens pathways to materials with controlled hydrophilicity, chemical resistance, and mechanical performance. Research into furan-based synthons, including derivatives of this compound, is expanding their use in polymer synthesis applications. technochemical.com

The inclusion of this compound in a polymer chain provides a method for controlling the final architecture and properties of the material. The rigid furan ring can enhance the glass transition temperature (Tg) and thermal stability of the resulting polymer compared to analogous aliphatic structures. The ability to create complex polymer architectures, such as comb or star polymers, is a key area of modern polymer synthesis. nih.govrsc.org While specific studies detailing the precise architectural control exerted by this compound are emerging, the principles of using functional monomers to dictate polymer structure are well-established.

The reactivity of the furan ring itself can be exploited in post-polymerization modifications. For instance, the furan group can participate in Diels-Alder reactions, allowing for cross-linking or the attachment of other functional molecules, thereby altering the polymer's properties in a controlled manner. This dual reactivity of the monomer (vinyl polymerization and furan chemistry) is a powerful tool for designing advanced materials with tunable characteristics.

Interactive Table: Polymerization Studies Involving Furan-Based Monomers

| Monomer System | Polymerization Method | Key Findings |

| This compound | Cationic Polymerization | Can be polymerized and copolymerized with monomers like acrylonitrile and acrylic acid. biosynth.com |

| 2,5-Furandicarboxylic acid (FDCA) & Ethylene (B1197577) Glycol | Two-stage melt polycondensation | Produces high molecular weight poly(ethylene furanoate) (PEF), a bio-based alternative to PET. mdpi.com |

| Furan-based α,ω-diene carbonates | Acyclic Diene Metathesis (ADMET) | Yields furan-based polycarbonates with good thermal stability. rsc.org |

| 5-Hydroxymethylfurfural (B1680220) (HMF) Derivatives | Catalytic Polymerization | Synthesis of degradable poly(silylether)s from various furan derivatives. researchgate.net |

Precursor in the Synthesis of Value-Added Chemical Intermediates

Beyond polymers, this compound serves as a valuable starting material for synthesizing a range of other chemicals, particularly those relevant to biofuels and complex organic molecules. Its derivation from biomass makes it a key player in the move towards more sustainable chemical production. mdpi.comresearchgate.net

Research has heavily focused on converting biomass-derived furans into liquid transportation fuels. While much of the work has centered on 2-methylfuran (B129897) (sylvan), the underlying chemical strategies are relevant to its vinyl derivative. mdpi.comrsc.org The core concept involves C-C coupling reactions to increase the carbon chain length to the diesel or jet fuel range (typically C9-C16). mdpi.comresearchgate.net

One prominent method is the hydroxyalkylation/alkylation (HAA) reaction, where furanic compounds react with aldehydes or ketones over an acid catalyst. rsc.orgub.edu For instance, 2-methylfuran is reacted with furfural (B47365) to produce a C15 fuel precursor, which is subsequently hydrodeoxygenated to yield jet fuel-range alkanes. rsc.org Similar pathways can be envisioned for this compound, where its furan ring could react with carbonyl compounds. The related compound, 2-ethyl-5-methylfuran (B167692), has been identified as an intermediate in the conversion of biomass to n-heptane. researchgate.net

Data Table: Synthesis of Fuel Precursors from Furanic Compounds

| Furanic Reactant(s) | Carbonyl Reactant | Catalyst | Product | Yield | Reference |

| 2-Methylfuran, Furfural | - | Amberlyst-15 | C15 Fuel Precursor | >70% conversion | mdpi.com |

| 2-Methylfuran, 5-Methylfurfural (B50972) | - | Sulfuric Acid | C9-C16 Alkane Liquid Fuel | 92.1% | mdpi.com |

| 2-Methylfuran, Cyclopentanone | - | Nafion-212 | Jet Fuel Range Cycloalkanes | High Carbon Yield | acs.org |

| Fructose (to furans) | - | Fe₂(SO₄)₃ / NaOH | Long Carbon Precursors | 91.2% |

The furan nucleus is a structural motif present in numerous natural products and biologically active molecules, making furan derivatives important building blocks in organic synthesis. rsc.org this compound provides a scaffold that can be chemically modified to produce more complex structures.

Synthetic strategies often involve leveraging the reactivity of both the furan ring and its substituents. For example, acid-catalyzed cascade reactions of 2-methylfuran with α,β-unsaturated carbonyl compounds have been used to create functionalized furans, which are precursors to more complex heterocyclic systems for materials chemistry. researchgate.net The vinyl group on this compound adds another point of reactivity, allowing for transformations such as oxidation, reduction, or addition reactions, further expanding its utility as a versatile building block for fine chemicals and pharmaceutical intermediates.

Utility as a Model System in Fundamental Organic and Mechanistic Chemistry

This compound and its close analogs are valuable as model systems for studying fundamental chemical principles. biosynth.com The interaction between the aromatic furan ring and the conjugated vinyl group presents an interesting case for investigating electronic effects and reaction mechanisms.

Theoretical studies on the thermal decomposition of the isomeric 5-methyl-2-ethylfuran have been conducted to understand its combustion characteristics. mdpi.com These computational studies calculate the energy barriers for various bond-breaking and rearrangement pathways, such as H-abstraction and H-transfer reactions, providing insight into the pyrolysis and combustion chemistry of furan-based biofuels. mdpi.com Similarly, this compound could serve as a model to study the reactivity of vinyl-substituted furans, which is crucial for optimizing their conversion into fuels and chemicals and for understanding their behavior in various chemical environments. The metabolic activation of 2-methylfuran to the reactive intermediate 3-acetylacrolein has also been a subject of study, highlighting the importance of understanding the reactivity of furan derivatives in biological systems. acs.org

Biofuel Candidate Research (Chemical Behavior Focus)

Research into this compound as a potential biofuel is often contextualized within the broader study of substituted furans, which are recognized for their favorable properties as gasoline additives or replacements. The chemical behavior of these compounds under combustion-relevant conditions is critical to understanding their potential performance and emission profiles. While direct and extensive research on the combustion chemistry of this compound is still emerging, detailed studies on closely related analogs like 2-ethyl-5-methylfuran (5-MEF) and 2,5-dimethylfuran (B142691) (DMF) provide significant insights into the expected reaction pathways.

The investigation into the chemical behavior of furanic biofuels primarily focuses on their pyrolysis (thermal decomposition in the absence of oxygen) and oxidation (reaction with an oxidizer). These studies map the complex network of reactions that occur at high temperatures, identifying key intermediates and reaction pathways that govern the fuel's breakdown and energy release.

Theoretical and experimental studies on compounds like 5-MEF utilize quantum chemical calculations and laboratory reactors (such as shock tubes and flow reactors) to elucidate decomposition mechanisms. mdpi.compreprints.org For instance, the thermal decomposition of 5-MEF has been shown to proceed through several competing pathways, including the breaking of bonds on the alkyl side chain and the furan ring itself. mdpi.compreprints.orgacs.org

Key reaction types that are central to the decomposition of these furanic compounds include:

Unimolecular Dissociation: The spontaneous breaking of chemical bonds within the molecule at high temperatures.

H-Abstraction: The removal of a hydrogen atom from the fuel molecule by radicals, which is a crucial chain-propagating step in combustion.

H-Addition: The addition of a hydrogen atom to the furan ring, often leading to ring-opening reactions. mdpi.comnih.gov

Radical Addition: The addition of radicals, such as hydroxyl (OH), to the furan ring, which is a significant consumption pathway, particularly at lower to intermediate temperatures. nih.gov

Studies on 2,5-dimethylfuran (DMF) show that at high temperatures, a hydrogen atom transfer is the main unimolecular decomposition pathway. nih.gov Furthermore, reactions involving hydrogen atoms are critical for accurately predicting pyrolysis and ignition behavior. nih.gov The addition of hydroxyl radicals to the furan ring is a key reaction that consumes the fuel and leads to the formation of intermediates like methyl vinyl ketone and acetyl radical. nih.gov

The following tables summarize key findings from research on 2-ethyl-5-methylfuran (5-MEF), a close structural analog of this compound. This data provides a strong basis for predicting the chemical behavior of this compound under similar conditions.

Table 1: Major Unimolecular Decomposition Pathways of 5-Methyl-2-ethylfuran (5-MEF) and Calculated Energy Barriers This data is for 2-ethyl-5-methylfuran (5-MEF), a compound structurally similar to this compound, and is used here as a predictive model for its chemical behavior.

| Reaction Pathway | Products | Energy Barrier (kcal·mol⁻¹) |

| C-H Bond Dissociation (Side Chain) | 1-(5-methylfuran-2-yl)ethyl radical + H | 10.8 (TS3) |

| C-H Bond Dissociation (Side Chain) | 2-(5-methylfuran-2-yl)ethyl radical + H | 4.2 (TS2) |

| C-H Bond Dissociation (Furan Ring) | 2-ethyl-5-methylfuran-3-yl + H | 118.4 |

| C-H Bond Dissociation (Furan Ring) | 5-ethyl-2-methylfuran-3-yl + H | 118.5 |

| Data sourced from theoretical calculations at the CBS-QB3 level. mdpi.compreprints.org |

Table 2: Key H-Abstraction Reactions of 5-Methyl-2-ethylfuran (5-MEF) with Methyl Radical (CH₃) This data is for 2-ethyl-5-methylfuran (5-MEF) and provides insight into probable reaction mechanisms for this compound.

| Reaction Site on 5-MEF | Products | Energy Barrier (kcal·mol⁻¹) |

| Methyl Group (CH₃) on Side Chain | (5-ethylfuran-2-yl)methyl radical + CH₄ | 9.2 |

| Furan Ring C(3)-H | 2-ethyl-5-methylfuran-3-yl radical + CH₄ | 19.3 (TS9) |

| Furan Ring C(4)-H | 5-ethyl-2-methylfuran-3-yl radical + CH₄ | 19.3 (TS10) |

| Data sourced from theoretical calculations. mdpi.compreprints.org |

Environmental Transformation and Degradation Pathways of 2 Ethenyl 5 Methylfuran

Abiotic Degradation in Aqueous and Soil Environments

Once deposited from the atmosphere or released directly into water or soil, 2-ethenyl-5-methylfuran may undergo abiotic degradation. However, specific data on these processes for this compound are not available in current literature. General principles of environmental chemistry suggest that its fate would be influenced by factors such as pH, temperature, and the presence of catalytic mineral surfaces or reactive chemical species.

In aqueous environments, furan (B31954) and its derivatives can be subject to oxidation. Fenton-like reactions, involving iron minerals and hydrogen peroxide, are a known abiotic pathway for the formation and subsequent degradation of furans in soils and sediments. semanticscholar.orgresearchgate.net These reactions generate highly reactive hydroxyl radicals that can attack the furan ring, leading to its cleavage and the formation of smaller, more oxidized compounds. The rate of this degradation is influenced by pH, with optimal conditions typically observed in acidic environments (e.g., pH 4.6), and can be inhibited by radical scavengers like chloride ions. semanticscholar.org

Theoretical Studies on Pyrolysis and Thermal Decomposition Profiles

Pyrolysis and thermal decomposition are important degradation pathways for organic compounds in high-temperature environments, such as biomass burning, which is a known source of furanoids. acs.org While direct experimental or theoretical studies on the pyrolysis of this compound are lacking, extensive research on the closely related compound 2-ethyl-5-methylfuran (B167692) (5-MEF) provides significant insight into its likely thermal decomposition profile. nih.govmdpi.com

Theoretical studies using high-level computational methods like CBS-QB3 have mapped the potential energy surfaces for the unimolecular decomposition of 5-MEF. nih.govmdpi.com These studies show that the decomposition is a complex process involving multiple competing pathways, including C-H and C-C bond fissions on the side chains, as well as intramolecular H-transfer reactions.

The primary decomposition pathways identified for 5-MEF, which serve as a model for this compound, are initiated by bond cleavages. The results indicate that the dissociation of the C-H bond at the C(6) position (the carbon on the ethyl group adjacent to the furan ring) has the lowest energy barrier and is the main decomposition pathway. nih.govmdpi.com In contrast, dissociation of C-H bonds on the furan ring itself has much higher energy barriers and is not a significant reaction channel. nih.govmdpi.com H-addition reactions, followed by β-scission, are also important, particularly at the C(2) and C(5) positions of the furan ring. nih.gov

Table 1: Calculated Energy Barriers for Unimolecular Decomposition Pathways of 2-Ethyl-5-methylfuran (5-MEF) as a Model for this compound

| Reaction Pathway | Products | Energy Barrier (kcal·mol⁻¹) | Reference |

|---|---|---|---|

| C(6)-H Bond Cleavage | H + 1-(5-methylfuran-2-yl)ethyl radicals | 81.9 | mdpi.com |

| C(8)-H Bond Cleavage | H + (5-ethylfuran-2-yl)methyl radical | 84.3 | mdpi.com |

| C(6)-CH₃ Bond Cleavage | CH₃ + (5-methylfuran-2-yl)methyl radicals | 72.0 | mdpi.com |

| C(7)-H Bond Cleavage | H + 2-(5-methylfuran-2-yl)ethyl radicals | 101.2 | mdpi.com |

| C(2)-C₂H₅ Bond Cleavage | C₂H₅ + 5-methylfuran-2-yl radical | 111.3 | mdpi.com |

| Furan Ring C(3)-H Cleavage | H + 2-ethyl-5-methylfuran-3-yl | 118.4 | mdpi.com |

This table presents theoretical data for 2-ethyl-5-methylfuran as a proxy for this compound due to a lack of direct studies.

Environmental Monitoring and Detection Methodologies in Complex Matrices

The detection and quantification of this compound in complex environmental matrices like air, water, and soil are crucial for understanding its distribution and fate. Due to its expected volatility and semi-polar nature, gas chromatography (GC) coupled with mass spectrometry (MS) is the most suitable analytical technique.

Environmental monitoring often involves a sample preparation step to extract and concentrate the analyte from the matrix. For air samples, methods like adsorbent sampling followed by thermal desorption are common. For water and soil, techniques such as solid-phase microextraction (SPME) are effective for isolating volatile and semi-volatile organic compounds. bohrium.com SPME-GC/MS has been successfully used to identify a wide range of furan derivatives in complex samples from atmospheric smog chamber experiments. bohrium.com

Identification in GC-MS is based on two key parameters: the retention time, which is the time it takes for the compound to pass through the chromatographic column, and the mass spectrum, which provides a unique fragmentation pattern. The Kovats retention index (RI) is a standardized measure of retention time that helps in compound identification across different systems.

Table 2: Kovats Retention Indices for this compound and a Related Compound

| Compound | CAS Number | Kovats RI (Standard Non-polar) | Kovats RI (Standard Polar) | Reference |

|---|---|---|---|---|

| This compound | 10504-13-9 | 815 | 1127 - 1160 | nih.gov |

| 2-Ethyl-5-methylfuran | 1703-52-2 | 791 - 797 | 1012 - 1034 | nih.gov |

These analytical methods, particularly high-resolution GC-MS, are essential for distinguishing this compound from its isomers and other structurally related furans that may be present in environmental samples, such as those from biomass smoke. chalmers.se The development of portable, wireless chemical sensors also presents future possibilities for real-time in-situ monitoring of volatile organic compounds in the environment. researchgate.net

Concluding Remarks and Future Research Perspectives on 2 Ethenyl 5 Methylfuran

Current Challenges and Knowledge Gaps in 2-Ethenyl-5-methylfuran Research

Despite its potential, research on this compound is still in its nascent stages, and several key challenges need to be addressed to unlock its full utility.

A significant hurdle is the development of efficient and scalable synthesis methods. While laboratory-scale syntheses exist, often involving reactions like the aldol (B89426) condensation of 2-acetyl-5-methylfuran (B71968) with aldehydes, these methods may not be economically viable for large-scale production. researchgate.net The exploration of catalytic routes from biomass-derived platform chemicals is a critical area that requires further investigation. For instance, the conversion of furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF) into this compound could offer a more sustainable and cost-effective production pathway. mdpi.comresearchgate.net

Furthermore, a comprehensive understanding of the compound's reactivity is still lacking. While the presence of the furan (B31954) ring and the vinyl group suggests a rich and varied chemistry, detailed mechanistic studies are scarce. For example, understanding the regioselectivity and stereoselectivity of reactions involving the vinyl group, such as Diels-Alder reactions, is crucial for its application in polymer synthesis. mdpi.com

Another significant knowledge gap is the limited data on its physical and chemical properties. While basic information such as its molecular formula (C7H8O) and molecular weight (108.14 g/mol ) are known, more in-depth data on its thermodynamic and transport properties are needed for process design and optimization. nih.gov Additionally, there is a lack of comprehensive spectroscopic data, which is essential for its characterization and for monitoring its reactions. nih.govacs.org

The long-term stability and degradation pathways of this compound under various conditions (e.g., exposure to air, light, and heat) are also not well-documented. This information is critical for determining its shelf-life and for ensuring the durability of materials derived from it.

Finally, while the focus of this article is not on toxicology, it is worth noting that a thorough evaluation of the environmental and health impacts of this compound and its derivatives is necessary for its responsible development and commercialization. nih.gov

Opportunities for Interdisciplinary Research and Collaboration

Addressing the challenges outlined above will require a concerted effort from researchers across various disciplines. The multifaceted nature of this compound research provides fertile ground for interdisciplinary collaboration.

Chemistry and Chemical Engineering: Organic chemists can focus on developing novel and efficient synthetic routes, including catalytic transformations of biomass-derived feedstocks. mdpi.comacs.org Chemical engineers can then work on scaling up these processes, optimizing reaction conditions, and designing efficient separation and purification techniques. conicet.gov.ar

Materials Science and Polymer Chemistry: The unique structure of this compound makes it an attractive monomer for the synthesis of novel polymers. rsc.org Collaborations between synthetic chemists and materials scientists can lead to the development of bio-based polymers with tailored properties, such as thermal stability, mechanical strength, and biodegradability. The vinyl group can participate in various polymerization reactions, while the furan ring can be used for cross-linking or further functionalization.

Computational Chemistry and Modeling: Computational tools can play a vital role in accelerating research on this compound. Quantum chemical calculations can be used to predict its reactivity, spectroscopic properties, and reaction mechanisms. mdpi.comresearchgate.net Molecular modeling can be employed to simulate the behavior of polymers derived from it, providing insights into their structure-property relationships. This can help in guiding experimental work and in designing new materials with desired characteristics.

Biotechnology and Biocatalysis: Exploring enzymatic or microbial routes for the synthesis of this compound from renewable feedstocks is a promising area for collaboration between biotechnologists and chemists. Biocatalysis can offer a more sustainable and environmentally friendly alternative to traditional chemical synthesis.

Future Directions in Synthetic Chemistry, Materials Science, and Computational Modeling

The future of this compound research is bright, with numerous exciting avenues to explore.

Synthetic Chemistry:

Catalytic Routes from Biomass: A primary focus should be on developing efficient and selective catalytic processes for the production of this compound from readily available biomass-derived platform chemicals like furfural and HMF. researchgate.net This could involve the design of novel heterogeneous or homogeneous catalysts.

Functionalization and Derivatization: Exploring the selective functionalization of both the furan ring and the vinyl group will open up a vast chemical space for the synthesis of new molecules with diverse applications. This includes reactions such as hydrogenation, oxidation, and various coupling reactions.

Green Synthesis: Developing synthetic methods that adhere to the principles of green chemistry, such as using renewable solvents, minimizing waste, and operating under mild reaction conditions, will be crucial for the sustainable production of this compound and its derivatives. researchgate.net

Materials Science:

Bio-based Polymers: A key application of this compound is as a monomer for the synthesis of bio-based polymers. rsc.org Future research should focus on developing polymers with a wide range of properties, from elastomers to rigid plastics, by controlling the polymer architecture and by copolymerizing it with other monomers.

Smart Materials: The reversible nature of the Diels-Alder reaction involving the furan ring could be exploited to create self-healing materials and recyclable thermosets. mdpi.com

Composites and Blends: Investigating the use of this compound-based polymers in composites and blends with other materials could lead to the development of advanced materials with enhanced properties.

Computational Modeling:

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of various reactions involving this compound, helping to optimize reaction conditions and to predict product distributions. mdpi.com

Materials by Design: Computational screening of virtual libraries of this compound derivatives can help in identifying promising candidates for specific applications, thus accelerating the materials discovery process.

Predictive Models for Properties: Developing accurate predictive models for the physical, chemical, and material properties of this compound and its polymers will be invaluable for their design and application.

Q & A

What are the optimal synthetic routes for 2-ethenyl-5-methylfuran derivatives, and how do reaction conditions influence yield?

Level : Basic

Methodological Answer :

A common approach involves Claisen-Schmidt condensation or Heck coupling to introduce the ethenyl group onto the furan ring. For example, palladium-catalyzed cross-coupling reactions between 5-methylfuran derivatives and vinyl halides achieve moderate yields (50–70%) under inert atmospheres . Solvent choice (e.g., DMF vs. THF) and temperature (80–120°C) critically affect regioselectivity. Post-synthesis purification via fractional distillation or preparative HPLC is recommended to isolate isomers .

How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

Level : Advanced

Methodological Answer :

SAR analysis should focus on substituent effects at the 2- and 5-positions of the furan ring. For instance:

- Electron-withdrawing groups (e.g., nitro, cyano) at the 2-position increase antiulcer activity by 2–3 fold, as shown in analogs like 5-(2-phenylethenyl)-3(2H)-furanone .

- Heterocyclic substitutions (e.g., pyridine, thiophene) improve metabolic stability and target affinity. Computational tools like DFT or molecular docking can predict binding interactions with enzymes (e.g., COX-2) .

Validate predictions using in vitro assays (e.g., cell viability, enzyme inhibition) and compare results with known pharmacophores.

What analytical techniques are most reliable for characterizing this compound purity and structural isomers?

Level : Basic

Methodological Answer :

- Gas Chromatography (GC) : Use polar columns (e.g., DB-WAX) to resolve isomers. Retention indices (I = 1280–1350) help differentiate 2-ethenyl from 3-ethenyl isomers .

- NMR Spectroscopy : H-NMR signals at δ 6.2–6.8 ppm confirm ethenyl protons, while C-NMR distinguishes substituent positions via ring carbon shifts .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization detects molecular ions (e.g., m/z 136.0524 for CHO) and fragmentation patterns .

How should researchers address contradictions in toxicological data for this compound derivatives?

Level : Advanced

Methodological Answer :

Discrepancies often arise from:

- Variability in test systems (e.g., rodent vs. human cell lines). Standardize assays using OECD guidelines (e.g., TG 429 for skin sensitization) .

- Impurity interference : Quantify by-products (e.g., dimers, oxidation products) via LC-MS and correlate their presence with toxicity endpoints .

- Dose-response inconsistencies : Apply benchmark dose (BMD) modeling to refine NOAEL/LOAEL estimates across studies .

What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound analogs?

Level : Advanced

Methodological Answer :

- RAW 264.7 Macrophages : Measure LPS-induced NO production; IC values <10 μM indicate potency .

- THP-1 Monocytes : Use ELISA to quantify TNF-α/IL-6 suppression. Include positive controls (e.g., dexamethasone) and validate via Western blot for NF-κB pathway inhibition .

- 3D Co-culture Models : Simulate tissue-level responses by combining fibroblasts and immune cells in collagen matrices .

How can computational methods predict the environmental fate of this compound derivatives?

Level : Advanced

Methodological Answer :

- QSAR Models : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) scores. Derivatives with logP >3.5 may pose ecological risks .

- Molecular Dynamics Simulations : Assess hydrolysis rates in aquatic environments. Polar derivatives (e.g., hydroxylated analogs) degrade faster than hydrophobic ones .

- Ecotoxicology Databases : Cross-reference with ECOTOX to identify sensitive species (e.g., Daphnia magna) for targeted testing .

What strategies improve the stability of this compound during storage and handling?

Level : Basic

Methodological Answer :

- Storage : Keep under nitrogen at −20°C in amber vials to prevent oxidation. Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit radical formation .

- Handling : Use glove boxes for air-sensitive reactions. Monitor degradation via periodic GC analysis; >5% impurity warrants repurification .

How do spectroscopic signatures of this compound vary with solvent polarity?

Level : Basic

Methodological Answer :

- UV-Vis : λ shifts from 260 nm (non-polar solvents like hexane) to 275 nm (polar solvents like methanol) due to π→π* transitions .

- Fluorescence : Quantum yields decrease in polar solvents (Φ <0.1 in water vs. Φ ~0.3 in THF) .

- IR Spectroscopy : C=C stretching (1630–1650 cm) broadens in hydrogen-bonding solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.